Gabapentin Enacarbil-d6 Sodium Salt is a deuterated form of Gabapentin Enacarbil, a prodrug of gabapentin designed to enhance the pharmacokinetic properties of gabapentin. This compound is primarily used for the treatment of moderate to severe primary Restless Legs Syndrome. Gabapentin Enacarbil-d6 Sodium Salt is classified as a transported prodrug, which means it is engineered to be stable in gastrointestinal contents and is actively absorbed after oral dosing. Upon absorption, it rapidly converts to gabapentin through non-specific carboxylesterases primarily in the enterocytes and to a lesser extent in the liver .
The synthesis of Gabapentin Enacarbil-d6 Sodium Salt involves several steps that utilize various chemical reactions and purification processes. The general synthetic pathway includes:
The technical details of the synthesis may involve controlling reaction conditions such as temperature and time to optimize yield and purity.
Gabapentin Enacarbil-d6 Sodium Salt has a molecular formula of CHDNONa, where D represents deuterium atoms. The compound features a unique structure that allows it to function effectively as a prodrug. Its molecular weight is approximately 335.43 g/mol when accounting for deuterium substitution.
The structure can be represented as follows:
Gabapentin Enacarbil-d6 undergoes several chemical reactions during its synthesis and metabolism:
The detailed mechanisms of these reactions involve nucleophilic attacks on carbonyl groups followed by elimination reactions.
The mechanism of action of Gabapentin Enacarbil-d6 Sodium Salt involves its conversion to gabapentin, which acts on the central nervous system. Although the precise mechanism remains unclear, it is known that gabapentin modulates neurotransmitter release through binding to voltage-gated calcium channels, thereby reducing excitatory neurotransmitter release and alleviating symptoms associated with Restless Legs Syndrome.
Key points include:
Gabapentin Enacarbil-d6 Sodium Salt exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation and administration routes.
Gabapentin Enacarbil-d6 Sodium Salt has significant scientific uses primarily in pharmacotherapy:
Gabapentin Enacarbil-d6 Sodium Salt is a deuterated analog of the prodrug gabapentin enacarbil, specifically engineered with six deuterium atoms (D6) at strategic molecular positions. Its chemical name is sodium 2-[1-[[1-(2-methylpropanoyloxy-d6)ethoxycarbonylamino]methyl]cyclohexyl]acetate, with the molecular formula C₁₆H₂₁D₆NNaO₆ and a molecular weight of 335.43 g/mol [2]. The deuterium atoms replace hydrogen atoms in the isobutyryl moiety (–CD(CH₃)₂), minimizing metabolic cleavage at this site while preserving the core structure responsible for transporter-mediated absorption [2] [6].
The isotopic labeling follows a symmetric configuration across the two methyl groups of the isobutyrate ester (Fig. 1). This design leverages deuterium's kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (C–D vs. C–H) reduces the rate of enzymatic hydrolysis by carboxylesterases. The resulting structure maintains identical stereochemistry and spatial dimensions to the non-deuterated prodrug but exhibits altered metabolic stability and distribution patterns [6] [7].
Table 1: Deuteration Sites in Gabapentin Enacarbil-d6 Sodium Salt
Molecular Region | Functional Group | Deuteration Sites | Bond Energy Change |
---|---|---|---|
Isobutyryl moiety | Ester side chain | –CD(CH₃)₂ | +0.7 kcal/mol per C-D bond |
Cyclohexylacetic acid core | Carboxylate transporter | None | N/A |
Ethoxy linker | Carbamate bridge | None | N/A |
The sodium salt form significantly enhances the compound's aqueous solubility (>50 mg/mL) compared to the free acid form (0.5–1 mg/mL), facilitating its use in analytical and metabolic studies [3] [7]. This solubility arises from the ionic dissociation of the sodium carboxylate group, which promotes hydrogen bonding with water molecules. The deuterated variant shares similar solubility with its non-deuterated counterpart but exhibits minor differences in partition coefficients (log P = 3.07 vs. 3.01) due to deuterium's lower lipophilicity [6] [10].
Crystalline stability is maintained at -20°C under inert conditions, with degradation studies showing <0.5% deuterium loss over 12 months [3] [4]. Thermal analyses reveal a melting point of 65°C for the free acid precursor, while the sodium salt form remains amorphous to prevent isotopic exchange [6]. The deuterated structure adopts an identical crystal lattice to the non-deuterated salt, confirmed via X-ray powder diffraction (XRPD). However, vibrational spectroscopy detects isotopic shifts: FT-IR shows C–D stretching peaks at 2100–2200 cm⁻¹, distinct from C–H absorption (2900–3000 cm⁻¹) [2] [6].
Table 2: Key Physicochemical Properties
Property | Gabapentin Enacarbil-d6 Sodium Salt | Non-Deuterated Salt | Analytical Method |
---|---|---|---|
Molecular Weight | 335.43 g/mol | 329.39 g/mol | High-Resolution MS |
Aqueous Solubility (25°C) | >50 mg/mL | >50 mg/mL | HPLC-UV |
Log P (octanol/water) | 3.07 | 3.01 | Shake-flask method |
Storage Stability | -20°C (stable for 12 months) | -20°C | Accelerated stability testing |
Characteristic FT-IR Peaks | 2200 cm⁻¹ (C-D stretch) | 2950 cm⁻¹ (C-H stretch) | Fourier Transform IR |
Structurally, the deuterated and non-deuterated salts differ only in their isotopic composition, evidenced by their near-identical NMR spectra except for the absence of proton signals in the isobutyryl region (δ 1.05 ppm in ¹H-NMR). In ¹³C-NMR, the –C(CD₃)₂ carbon resonates at δ 27.1 ppm, upfield-shifted from δ 19.2 ppm in the non-deuterated analog due to isotopic effects [6] [7].
Pharmacokinetically, the deuterated prodrug demonstrates >68% oral absorption via monocarboxylate transporter 1 (MCT1), mirroring non-deuterated gabapentin enacarbil. However, hydrolysis to active gabapentin occurs 1.7× slower in vivo due to C–D bond stability, leading to prolonged prodrug circulation (t₁/₂ = 6.8 h vs. 5.2 h). This extends gabapentin release while maintaining dose proportionality [7] [8]. Mass spectrometry clearly distinguishes the deuterated variant through its m/z shift of +6 in the molecular ion peak ([M+Na]⁺ at m/z 358.43 vs. 352.37) [2] [6].
Table 3: Structural and Functional Comparisons
Parameter | Gabapentin Enacarbil-d6 Sodium Salt | Non-Deuterated Salt | Biological Impact |
---|---|---|---|
Molecular Weight | 335.43 g/mol | 329.39 g/mol | Altered MS detection thresholds |
C-H/C-D Bond Strength | 90 kcal/mol (C-D) | 85 kcal/mol (C-H) | Reduced esterase hydrolysis rate |
Plasma Hydrolysis Half-life | 6.8 hours | 5.2 hours | Sustained gabapentin release |
Bioavailability (Prodrug) | >68% | >68% | Equivalent transporter utilization |
Key MS Fragment (m/z) | 358.43 [M+Na]⁺ | 352.37 [M+Na]⁺ | Distinct isotopic signature in assays |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: